molecular formula C26H44O2 B8261127 RAC-TOCOL CAS No. 58166-19-1

RAC-TOCOL

Cat. No.: B8261127
CAS No.: 58166-19-1
M. Wt: 388.6 g/mol
InChI Key: DFUSDJMZWQVQSF-XLGIIRLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-Tocol, the unsubstituted parent compound of the vitamin E family, is an essential reference material and research tool in biochemical and analytical studies. As the fundamental molecular scaffold, its core structure is a 6-hydroxychroman ring attached to a saturated phytyl side chain at the C-2 position . This basic structure, devoid of additional methyl groups found in tocopherols (α, β, γ, δ), serves as the foundational framework for all tocochromanols, which include both tocopherols and tocotrienols . The 'Rac-' prefix denotes that this specific compound is provided as a racemic mixture. In research applications, this compound is primarily utilized as a critical analytical standard in chromatographic analysis for the identification and quantification of more complex vitamin E derivatives in plant oils, foodstuffs, and biological samples . Its well-defined structure provides a baseline for understanding the structure-activity relationships, antioxidant mechanisms, and chromatographic behaviors of the entire vitamin E family. Studies on tocols, in general, indicate their primary function as potent, lipid-soluble, chain-breaking antioxidants that protect polyunsaturated fatty acids within cellular and subcellular membranes from peroxidation reactions . Researchers also employ basic structures like this compound to investigate the broader biological roles of tocols, which may extend beyond antioxidant activity to include potential effects on gene expression and cellular signaling . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Prior to use, researchers should consult the relevant Safety Data Sheet (SDS) and handle the product appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3/t21-,22-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUSDJMZWQVQSF-XLGIIRLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)O)C)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58166-19-1
Record name Tocol, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOCOL, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40PU1W53P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: RAC-TOCOLs can be synthesized through various chemical processes. One common method involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to produce α-tocopherol. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures .

Industrial Production Methods: Industrially, tocols are often extracted from natural sources such as vegetable oils. For instance, tocopherols and tocotrienols can be separated from palm fatty acid distillate through saponification followed by low-temperature solvent crystallization. This method involves the use of sodium bicarbonate or calcium hydroxide for saponification and hexane for solvent extraction .

Chemical Reactions Analysis

Types of Reactions: RAC-TOCOLs undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antioxidant Properties

RAC-TOCOL serves as an effective antioxidant in various biological systems. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Cancer Research

Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis through several mechanisms:

  • Inhibition of Signaling Pathways : It has been shown to inhibit NF-κB and TGF-β signaling pathways, which are crucial for cancer cell survival and proliferation .
  • Induction of Apoptosis : Studies have demonstrated that tocopherols can activate caspases involved in the apoptotic process, leading to programmed cell death in cancer cells .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration:

  • Reduction of Neuroinflammation : Tocopherols can modulate inflammatory responses in the brain, potentially offering protection against conditions like Alzheimer's disease .
  • Protection Against Oxidative Damage : By reducing oxidative stress in neuronal cells, this compound may help preserve cognitive function .

Cardiovascular Health

The compound has been studied for its effects on cardiovascular health:

  • Cholesterol Regulation : Tocopherols have been shown to influence lipid profiles positively by reducing LDL cholesterol levels .
  • Anti-inflammatory Effects : By mitigating inflammation within vascular tissues, this compound may contribute to reduced risk factors for cardiovascular diseases .

Analytical Applications

This compound is utilized as an internal standard in various analytical methods due to its stability and reliability:

  • High-Performance Liquid Chromatography (HPLC) : It is commonly used in HPLC methods to quantify tocopherols and tocotrienols in food products and biological samples .
ApplicationMethodPurpose
Vitamin AnalysisHPLCQuantification of tocopherols in serum samples
Food Quality ControlLC-MS/MSMulti-residue analysis of vitamins in food products
Clinical DiagnosticsHPLCMeasurement of tocopherol levels in patients

Clinical Trials on Cancer Patients

A notable study investigated the effects of tocopherol supplementation on prostate cancer patients. Results indicated a significant reduction in cancer mortality among participants receiving this compound compared to placebo groups .

Neurodegenerative Disease Models

In animal models of Parkinson's disease, administration of this compound resulted in improved motor functions and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neuroprotection .

Mechanism of Action

RAC-TOCOLs exert their effects primarily through their antioxidant activity. They act as radical scavengers, neutralizing free radicals and preventing lipid peroxidation in cell membranes. This action helps protect cells from oxidative stress and damage. RAC-TOCOLs also influence cellular signaling pathways and gene expression, contributing to their protective effects .

Comparison with Similar Compounds

Key Properties of RAC-TOCOL:

  • Purity : 98% (TLC), 95% (GC), 98% (HPLC) .
  • Applications: Primarily used as an internal standard for quantifying tocopherols and tocotrienols in biological samples.
  • For instance, this compound shows reduced inhibition of erythrocyte hemolysis and fails to increase microviscosity in rat liver phosphatidylcholine (PC) liposomes, unlike α-tocopherol .

Comparison with Structurally Similar Compounds

α-Tocopherol (Vitamin E)

Property This compound α-Tocopherol
Structure Synthetic chromanol derivative Natural chromanol with phytyl tail
Molecular Formula C₂₆H₄₄O₂ C₂₉H₅₀O₂
Source Synthetic (Matreya LLC) Natural (plant oils, nuts)
Biological Role Inert in most assays Potent antioxidant, membrane stabilizer
Analytical Use Internal standard for HPLC/GC/MS Analyte in lipid profiling

Key Differences :

  • Side Chain : this compound lacks the phytyl chain of α-tocopherol, which is critical for membrane integration and antioxidant activity .
  • Function : While α-tocopherol scavenges free radicals and prevents lipid peroxidation, this compound’s synthetic structure limits its biological activity, making it suitable only for analytical standardization .

δ-Tocotrienol

Property This compound δ-Tocotrienol
Structure Saturated side chain Unsaturated farnesyl chain
Bioavailability Low (synthetic) High (natural, dietary sources)
Therapeutic Use None Anti-cancer, cholesterol-lowering

Key Differences :

  • Side Chain Unsaturation: Tocotrienols’ unsaturated chains enhance their interaction with cell membranes, whereas this compound’s saturated chain limits dynamic interactions .

Comparison with Functionally Similar Compounds

Deuterated α-Tocopherol (d-α-Tocopherol)

Property This compound d-α-Tocopherol
Isotopic Labeling None Deuterium-labeled
Cost Moderate High
Analytical Precision High (98% purity) Ultra-high (≥99% isotopic purity)

Key Differences :

  • Sensitivity : Deuterated standards provide better signal separation in MS but are cost-prohibitive for routine use. This compound offers a balance of affordability and accuracy .

Key Differences :

  • Specificity : this compound is tailored for vitamin E homologs, whereas methyl triclosan is used for diverse small molecules .

Biological Activity

RAC-TOCOL, also known as racemic tocol or (±)-tocol, is a synthetic derivative of vitamin E that exhibits various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological potential, and relevant case studies.

Overview of this compound

This compound is a racemic mixture of tocopherols, which are compounds known for their antioxidant properties. It is utilized in various biological and pharmacological studies due to its structural similarity to natural tocopherols, particularly alpha-tocopherol and gamma-tocopherol. Understanding the biological activity of this compound is essential for its application in health and disease management.

This compound exhibits several biological activities through various mechanisms:

  • Antioxidant Activity : Like other tocopherols, this compound functions primarily as an antioxidant, scavenging free radicals and preventing oxidative stress in cells. This property is crucial in protecting cellular components from damage.
  • Anti-inflammatory Effects : Studies have shown that tocopherols can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and pathways such as NF-κB, which plays a significant role in inflammation .
  • Neuroprotective Properties : Research indicates that tocopherols, including this compound, can protect neuronal cells from oxidative damage, which is particularly relevant in neurodegenerative diseases .
  • Cholesterol Regulation : Tocopherols have been observed to influence lipid metabolism and cholesterol levels, potentially reducing the risk of cardiovascular diseases .

Cell Culture Studies

A study involving RAW 264.7 macrophages demonstrated that gamma-tocopherol significantly increased the uptake of alpha-tocopherol, indicating a synergistic effect between different tocopherol forms . The following table summarizes the uptake results:

Tocopherol TypeMedium (nmoles/well)Cells (nmoles/well)Recovery (%)
α-Tocopherol5.0 (drop)0.15 (increase)3%
γ-Tocopherol3.0 (drop)0.86 (increase)29%

This data suggests that gamma-tocopherol enhances the cellular uptake of alpha-tocopherol, which may have implications for dietary supplementation strategies.

Pharmacological Potential

Research has highlighted the pharmacological potential of tocotrienols (a class of vitamin E compounds closely related to tocopherols). A review outlined various protective activities associated with tocotrienols:

Protective ActivityTocotrienol TypeProposed Mechanism of Action
Anti-cancerγ-T 3Inhibition of NF-κB signaling
Neuroprotectionα-T 3Scavenging free radicals
Cholesterol loweringδ-T 3Modulation of lipid metabolism

These findings suggest that this compound may share similar mechanisms and could be beneficial in therapeutic contexts .

Case Studies

  • Cancer Research : A clinical study investigated the effects of tocotrienols on cancer cell lines. Results indicated that tocotrienols induced apoptosis in various cancer types through caspase activation and down-regulation of anti-apoptotic proteins like Bcl-2 .
  • Cardiovascular Health : In a cohort study examining the relationship between vitamin E intake and cardiovascular events, higher dietary intake of tocopherols was associated with reduced incidence rates of heart disease .

Q & A

Q. How can researchers balance open data requirements with intellectual property concerns?

  • Use embargo periods for sensitive data, aligning with institutional policies.
  • Share aggregated data or synthetic datasets where raw data poses IP risks.
  • Collaborate with legal advisors to draft data-use agreements .

Tables

Table 1: Common Pitfalls in this compound Research

PitfallMitigation StrategyReference
Poorly defined outcomesUse SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound)
Uncontrolled confoundersStratified randomization; matched case-control designs
Overinterpretation of correlationsApply causal inference models (e.g., Granger causality)

Table 2: Recommended Tools for this compound Data Analysis

ToolApplicationExample Use Case
R/PythonStatistical modelingDose-response curve fitting
NVivoQualitative analysisThematic coding of observational data
PRISMVisualizationGenerating publication-ready graphs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.